molecular formula C17H14FN3O2S B2599249 N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-fluorobenzamide CAS No. 920451-14-5

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-fluorobenzamide

Cat. No.: B2599249
CAS No.: 920451-14-5
M. Wt: 343.38
InChI Key: KGVSWDFVAAKJOJ-UHFFFAOYSA-N
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Description

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-fluorobenzamide is a synthetic organic compound based on the 4,5,6,7-tetrahydro-benzothiophene scaffold, a structure identified as a modulator of the Retinoic acid receptor-related orphan receptor γt (RORγt) . RORγt is a nuclear receptor and a compelling drug target for the treatment of inflammatory and autoimmune diseases, as well as certain resistant cancer types . Compounds within this chemical class demonstrate a basal modulatory activity towards RORγt by interacting with key hydrophilic regions of the receptor's ligand-binding domain, namely Cys320-Glu326 and Arg364-Phe377 . The 4,5,6,7-tetrahydro-benzothiophene core is recognized as a versatile scaffold in medicinal chemistry, with close analogues, such as thieno[2,3-d]pyrimidin-4-one derivatives, being frequently investigated for their promising anticancer properties . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-10(22)21-7-6-13-14(8-19)17(24-15(13)9-21)20-16(23)11-2-4-12(18)5-3-11/h2-5H,6-7,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVSWDFVAAKJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-fluorobenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the acetyl and cyano groups. The final step involves the coupling of the thieno[2,3-c]pyridine intermediate with 4-fluorobenzoyl chloride under appropriate reaction conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-fluorobenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Hypothesized Effects

Compound Name & CAS Substituent Features Molecular Weight Key Hypothesized Effects Evidence ID
N-{6-acetyl-3-cyano...-4-fluorobenzamide 4-fluorobenzamide Not provided Enhanced metabolic stability and target affinity due to fluorine’s electronegativity -
BI78640 (CAS 900000-72-8) 2-(4-fluorophenyl)acetamide 357.40 Acetamide linker increases flexibility; fluorophenyl may reduce steric hindrance
N-{6-Benzyl-3-cyano...-4-chlorophenylsulfanyl 6-benzyl, 4-chlorophenylsulfanyl acetamide hydrochloride Not provided Benzyl group increases lipophilicity; sulfanyl and Cl enhance electrophilic interactions
CAS 896293-77-9 3-methanesulfonylbenzamide Not provided Methanesulfonyl group improves solubility and hydrogen-bonding capacity
CAS 896340-77-5 3-(methylsulfanyl)benzamide 371.48 Methylsulfanyl balances lipophilicity and moderate electron effects

Detailed Comparative Analysis

BI78640 (CAS 900000-72-8)
  • Structural Difference : Replaces the benzamide group with a 2-(4-fluorophenyl)acetamide.
  • The retained fluorine atom maintains metabolic stability .
N-{6-Benzyl-3-cyano...-4-chlorophenylsulfanyl Analog ()
  • Structural Difference : Incorporates a benzyl group at position 6 and a 4-chlorophenylsulfanyl moiety.
  • Impact : The benzyl group increases lipophilicity, possibly enhancing membrane permeability. The sulfanyl and chlorine atoms introduce electrophilic character, which could facilitate covalent binding or redox interactions .
3-Methanesulfonylbenzamide (CAS 896293-77-9)
  • Structural Difference : Substitutes the 4-fluoro group with a 3-methanesulfonylbenzamide.
  • Impact : The sulfonyl group is strongly electron-withdrawing, likely improving solubility and hydrogen-bond acceptor capacity. This could enhance binding to polar targets like kinases .
3-(Methylsulfanyl)benzamide (CAS 896340-77-5)
  • Structural Difference : Features a methylsulfanyl group instead of fluorine.

Biological Activity

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-fluorobenzamide is a complex organic compound known for its diverse biological activities. This article delves into the compound's structural characteristics, synthesis pathways, and its biological implications based on various studies.

Structural Characteristics

The compound features a thienopyridine core structure combined with an acetyl group and a cyano group. Its molecular formula is C15H14N2O, and it possesses notable functional groups that contribute to its reactivity and biological activity.

Feature Description
Core Structure Thienopyridine
Functional Groups Acetyl, Cyano, Fluoro
Molecular Formula C15H14N2O
Molecular Weight 242.29 g/mol

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of Thienopyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The acetyl and cyano groups are added via acylation and nitration reactions.
  • Fluorination : The final step may involve fluorination to introduce the fluorine atom at the para position of the benzamide moiety.

Biological Activity

Preliminary studies have indicated that this compound exhibits significant biological activities:

Antibacterial Activity

Research has demonstrated that this compound shows potential as an antibacterial agent against various bacterial strains. The proposed mechanisms include:

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of metabolic pathways essential for bacterial survival.

Anticancer Properties

Compounds with similar structural features have been reported to possess anticancer properties. This compound may act on specific molecular targets within cancer cells:

  • Induction of apoptosis in cancer cell lines.
  • Inhibition of proliferative signaling pathways.

Case Studies

  • Antibacterial Efficacy Study : A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
  • Anticancer Activity Assessment : In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

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